Sodium gallate

Overview

Description

Sodium gallate, with the chemical formula C7H5NaO5, is a white crystalline powder known for its good solubility in water. It is an acidic compound that can react with bases to form salts and decomposes at high temperatures, releasing carbon dioxide and water . This compound is widely used in various industries, including food, pharmaceuticals, and textiles, due to its antioxidant and preservative properties .

Synthetic Routes and Reaction Conditions:

Extraction from Gallic Acid: this compound can be synthesized by reacting gallic acid, which is extracted from food or industrial waste, with sodium hydroxide.

Synthesis from Glucose: Another method involves the oxidation of glucose, followed by acid hydrolysis and subsequent reaction with sodium hydroxide to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction of gallic acid from natural sources such as gallnuts, sumac, and tea leaves, followed by its reaction with sodium hydroxide. This method is preferred due to the availability of raw materials and the relatively simple reaction conditions required .

Types of Reactions:

Reduction: While less common, this compound can participate in reduction reactions under specific conditions.

Substitution: this compound can react with various reagents to form substituted products, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions:

Oxidizing Agents: this compound is oxidized in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Reducing Agents: Specific reducing agents can be used to reduce this compound, although these reactions are less frequently studied.

Substitution Reactions: Various nucleophiles can react with this compound under appropriate conditions to form substituted derivatives.

Major Products Formed:

Oxidation Products: Oxidation of this compound typically results in the formation of quinones and other oxidized derivatives.

Substitution Products: Depending on the nucleophile used, a variety of substituted gallate derivatives can be formed.

Biochemical Analysis

Biochemical Properties

Sodium gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it can interact with proteins like albumin, enhancing its antioxidant capacity . The nature of these interactions often involves the donation of hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-κB signaling pathway, leading to reduced inflammation . It also affects the expression of genes involved in antioxidant defense, such as those encoding for superoxide dismutase and catalase . Furthermore, this compound can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit enzymes like xanthine oxidase, reducing the production of uric acid and reactive oxygen species . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. For instance, this compound can activate the Nrf2 pathway, enhancing the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under physiological conditions but can degrade in the presence of strong acids or bases . Long-term studies have shown that this compound can maintain its antioxidant activity for extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can cause adverse effects, including toxicity and tissue damage . Studies have shown that there is a threshold dose beyond which the protective effects of this compound diminish, and toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the shikimate pathway, leading to the production of pyrogallol and other metabolites . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . This compound can also bind to plasma proteins, facilitating its distribution throughout the body . Its localization and accumulation within tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles is often mediated by post-translational modifications and targeting signals . For example, this compound can accumulate in mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA .

Scientific Research Applications

Sodium gallate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium gallate primarily involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . This compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Ethyl Gallate: Similar to propyl gallate, ethyl gallate is used for its antioxidant properties but has distinct chemical and physical properties.

Uniqueness of this compound: this compound stands out due to its excellent solubility in water and its ability to form stable salts with bases. Its unique combination of antioxidant and preservative properties makes it highly valuable in various industrial applications .

Biological Activity

Sodium gallate, a salt derived from gallic acid, is known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the pharmacological effects of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

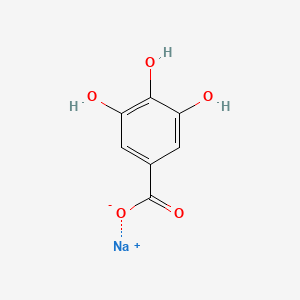

This compound is the sodium salt of gallic acid (3,4,5-trihydroxybenzoic acid), which is a polyphenolic compound. The presence of multiple hydroxyl groups in its structure contributes to its biological activities. The gallate moiety is crucial for its antioxidant properties, as it can scavenge free radicals and modulate various cellular pathways.

Antioxidant Activity

This compound exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Research indicates that this compound can reduce mitochondrial dysfunction and lipid peroxidation in various cell types, thereby preventing cellular damage associated with oxidative stress .

Table 1: Antioxidant Effects of this compound

| Study | Cell Type | Effect | Mechanism |

|---|---|---|---|

| SH-SY5Y | Reduced mitochondrial dysfunction | Decreased ROS levels | |

| HL-60 | Induced apoptosis via ROS production | Prooxidant action |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| E. coli | 100 | 86 |

| S. aureus | 200 | 93 |

| Mixed Bacterial Culture | 100-200 | 88.6 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic markers such as BAX and Bcl-2. This compound's ability to inhibit cell proliferation is linked to its structural similarity to other flavonoids, which enhances its interaction with cellular targets involved in cancer progression .

Case Study: Effects on Pancreatic Cancer Cells

A study investigated the effects of this compound on pancreatic cancer cell lines (PA-TU-8902, CFPAC-1). Results indicated that this compound treatment led to significant reductions in cell viability and increased apoptosis rates. The study highlighted that this compound could upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Properties

IUPAC Name |

sodium;3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHLWVUAICIIPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883790 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2053-21-6 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.